

ent-Paroxetine Hydrochloride CAS number

130855-30-0

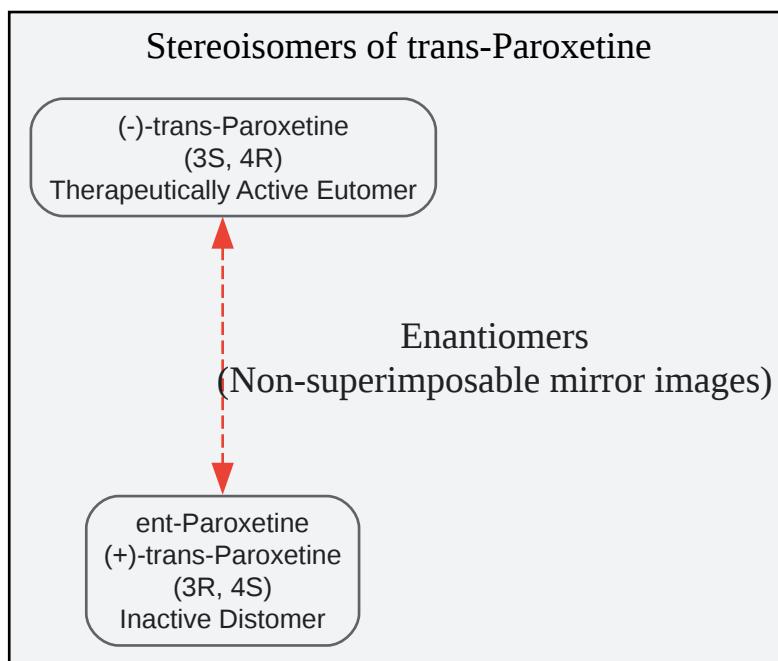
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ent-Paroxetine Hydrochloride

Cat. No.: B129158

[Get Quote](#)


A-Technical-Guide-to-ent-Paroxetine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as a single (-)-trans enantiomer for the treatment of major depressive and anxiety disorders.^{[1][2][3]} Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of its enantiomer, **ent-Paroxetine Hydrochloride** (CAS 130855-30-0), also known as (+)-trans-Paroxetine Hydrochloride.^{[4][5]} We will delve into the critical aspects of its physicochemical properties, synthesis, pharmacological inactivity, and the analytical methodologies required for its separation and control as a chiral impurity. Understanding the properties of this enantiomer is paramount for ensuring the stereochemical purity, safety, and efficacy of the active pharmaceutical ingredient (API), Paroxetine.^[3]

The Principle of Stereoselectivity in Paroxetine

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.^[1] The therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-paroxetine.^{[2][3]} Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-paroxetine), is considered a chiral impurity.^{[1][4]} The profound difference in pharmacological activity between these enantiomers highlights the principle of stereoselectivity, where the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target, the serotonin transporter (SERT).^[2]

[Click to download full resolution via product page](#)

Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties

ent-Paroxetine Hydrochloride is the enantiomeric impurity of Paroxetine and is designated as Paroxetine USP Related Compound C.[1][4]

Property	Value	Source(s)
CAS Number	130855-30-0	[6]
Chemical Name	(3R,4S)-3-((benzo[d][1] [7]dioxol-5-yloxy)methyl)-4-(4- fluorophenyl)piperidine hydrochloride	[5][8]
Synonyms	(+)-trans-Paroxetine HCl, Paroxetine Impurity D	[5][6]
Molecular Formula	C ₁₉ H ₂₁ ClFNO ₃	[6][8]
Molecular Weight	365.83 g/mol	[6][8]
Appearance	White to Off-White Solid	[4]
Melting Point	116-123°C	[9]
Solubility	Slightly soluble in Methanol and Water	[4][9]
Storage	Hygroscopic, store at -20°C under inert atmosphere	[9]

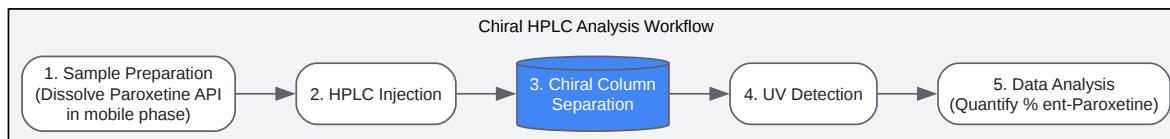
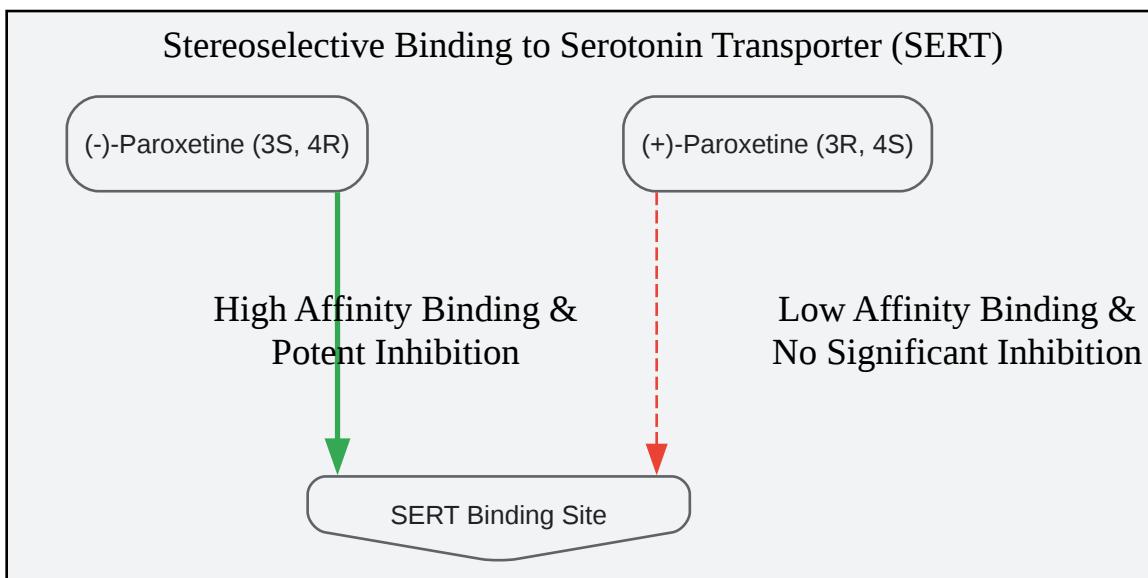
Synthesis and Control

The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a key intermediate. One established method involves the resolution of the intermediate (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

- Protection: The secondary amine of the piperidine intermediate is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[10][11]
- Coupling: The protected intermediate is then coupled with sesamol (3,4-methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether synthesis) to form N-Boc-paroxetine.[10]

- Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]



Control over the stereochemistry during this process is paramount to minimize the formation of ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective Inactivity

The therapeutic action of paroxetine is derived from its high-affinity binding to and potent inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

- Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high binding affinity for SERT ($K_i \approx 0.05 - 70.2$ pM).[13][16] It is a potent and selective inhibitor of serotonin reuptake.[17][18]
- Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the "most likely not active enantiomer."^[1] While specific binding affinity data for ent-paroxetine is not as widely published, the principle of stereoselectivity in SSRIs is well-established. For instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent than the R-enantiomer in inhibiting serotonin reuptake.^[2] A similar large disparity in activity is expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-paroxetine allows for optimal interaction with the binding site on the SERT protein, an interaction its mirror image cannot achieve with the same efficacy.^[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18] Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. New validated HPLC methodology for the determination of (–)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. PAROXETINE RELATED COMPOUND C (15 MG) ((+)-TRANS-PAROXETINE HYDROCHLORIDE) | 130855-30-0 [chemicalbook.com]
- 5. CAS 130855-30-0: PAROXETINE RELATED COMPOUND C (15 MG) ((+... [cymitquimica.com])
- 6. scbt.com [scbt.com]
- 7. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 130855-30-0 | CAS DataBase [m.chemicalbook.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 13. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinPGx [clinpgrx.org]
- 16. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ent-Paroxetine Hydrochloride CAS number 130855-30-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129158#ent-paroxetine-hydrochloride-cas-number-130855-30-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com